5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common approach might include:
Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming naphthoquinones.
Reduction: Reduction reactions could lead to the formation of dihydronaphthalenes.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving halogenated compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as a precursor in the manufacture of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathways Involved: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-fluoro-1,2-dihydronaphthalen-2(1H)-one: A similar compound with slight structural differences.
5-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one: Substitution of chlorine with bromine.
5-Chloro-6-methyl-3,4-dihydronaphthalen-2(1H)-one: Substitution of fluorine with a methyl group.
Uniqueness
The unique combination of chlorine and fluorine atoms in 5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one can result in distinct chemical properties and reactivity compared to its analogs. These differences can be crucial in determining its suitability for specific applications.
Properties
Molecular Formula |
C10H8ClFO |
---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
5-chloro-6-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8ClFO/c11-10-8-3-2-7(13)5-6(8)1-4-9(10)12/h1,4H,2-3,5H2 |
InChI Key |
LAAOSGMTARSRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2Cl)F |
Origin of Product |
United States |
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